6-Bromo-4-chloro-8-nitrocoumarin
Description
6-Bromo-4-chloro-8-nitrocoumarin is a synthetic coumarin derivative characterized by halogen (bromo and chloro) and nitro substituents at positions 6, 4, and 8, respectively. Coumarins are oxygen-containing heterocycles with diverse applications in medicinal chemistry, materials science, and organic synthesis. The unique substitution pattern of this compound imparts distinct electronic and steric properties, influencing its reactivity, solubility, and biological interactions. Its molecular formula is C₉H₃BrClNO₅, with a molecular weight of 313.48 g/mol (extrapolated from similar structures in and ).
Properties
Molecular Formula |
C9H3BrClNO4 |
|---|---|
Molecular Weight |
304.48 g/mol |
IUPAC Name |
6-bromo-4-chloro-8-nitrochromen-2-one |
InChI |
InChI=1S/C9H3BrClNO4/c10-4-1-5-6(11)3-8(13)16-9(5)7(2-4)12(14)15/h1-3H |
InChI Key |
KODGCCYVXASQBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CC(=O)O2)Cl)[N+](=O)[O-])Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-Bromo-4-chloro-8-nitrocoumarin involves several steps, typically starting with the nitration of a coumarin derivative. One common method is the nitration of 3-bromo-7-hydroxy-4-methyl coumarin using concentrated nitric acid and sulfuric acid at low temperatures . The resulting nitro compound can then undergo further halogenation to introduce the bromine and chlorine atoms. Industrial production methods may involve optimized reaction conditions and the use of catalysts to improve yield and purity .
Chemical Reactions Analysis
6-Bromo-4-chloro-8-nitrocoumarin undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using reagents such as organometallic compounds or nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives, depending on the reagents and conditions used.
Scientific Research Applications
6-Bromo-4-chloro-8-nitrocoumarin has several scientific research applications:
Fluorescent Labeling: Due to its fluorescence properties, it is used in the fluorescent labeling of biomolecules, metal ion detection, and pH detection.
Bioconjugation: It is employed in chemoselective bioconjugation strategies to modify peptides and proteins for studying their biomolecular dynamics and interactions.
Pharmacological Research: The compound’s derivatives are investigated for their potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 6-Bromo-4-chloro-8-nitrocoumarin involves its interaction with specific molecular targets and pathways. The compound’s fluorescence properties allow it to act as a probe for detecting changes in the microenvironment, such as pH and metal ion concentrations . Additionally, its derivatives may interact with biological macromolecules, influencing their function and activity through covalent or non-covalent interactions .
Comparison with Similar Compounds
6-Bromo-4-hydroxy-8-nitrocoumarin
- Molecular Formula: C₉H₄BrNO₅ ().
- Key Differences : A hydroxyl (-OH) group replaces the chloro (-Cl) substituent at position 4.
- Impact: The hydroxyl group is electron-donating, increasing electron density on the coumarin ring compared to the electron-withdrawing chloro group. Reported IC₅₀ values indicate enzyme inhibition potency, though exact biological activities vary with substitution patterns .
6-Bromo-8-chloro-3-cyano-4-methylcoumarin
- Molecular Formula: C₁₁H₆BrClNO₂ ().
- Key Differences: Chloro at position 8 instead of nitro. Additional cyano (-CN) and methyl (-CH₃) groups at positions 3 and 4.
- Impact: The cyano group enhances electrophilicity, favoring nucleophilic substitution reactions. Lacks the nitro group’s strong electron-withdrawing effects, altering redox properties .
4-Chloro-6,8-dinitrocoumarin (Hypothetical for Context)
- Key Differences : Nitro groups at both positions 6 and 6.
- Impact: Increased electron deficiency on the aromatic ring, enhancing reactivity toward nucleophiles.
Electronic Effects
- 6-Bromo-4-chloro-8-nitrocoumarin: The combined electron-withdrawing effects of Br, Cl, and NO₂ create a highly electron-deficient ring, favoring interactions with electron-rich biological targets (e.g., enzyme active sites) .
- 6-Bromo-4-hydroxy-8-nitrocoumarin: The -OH group introduces resonance effects, slightly offsetting the electron withdrawal from NO₂ and Br, which may reduce electrophilic reactivity .
Lipophilicity and Solubility
- Cyano and methyl groups in 6-Bromo-8-chloro-3-cyano-4-methylcoumarin further increase hydrophobicity, limiting applications in aqueous-phase reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
